molecular formula C6H7N3O2 B13660900 4,5-Diaminonicotinic acid

4,5-Diaminonicotinic acid

Cat. No.: B13660900
M. Wt: 153.14 g/mol
InChI Key: NUDVXQSGOJCYKL-UHFFFAOYSA-N
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Description

4,5-Diaminonicotinic acid is an organic compound with the molecular formula C6H7N3O2 It is a derivative of nicotinic acid, characterized by the presence of two amino groups at the 4 and 5 positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diaminonicotinic acid typically involves the nitration of nicotinic acid followed by reduction. The nitration process introduces nitro groups at the desired positions, which are subsequently reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 4,5-Diaminonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups under specific conditions.

    Reduction: The nitro groups can be reduced back to amino groups.

    Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or nitric acid.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Various electrophiles can be used, depending on the desired derivative.

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional properties and applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4,5-Diaminonicotinic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interaction with cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

    Nicotinic Acid:

    Nicotinamide: Another derivative of nicotinic acid, commonly used in skincare and as a dietary supplement.

    Inositol Hexanicotinate: A form of niacin used for its lipid-modifying effects.

Uniqueness: 4,5-Diaminonicotinic acid is unique due to the presence of two amino groups on the pyridine ring, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with other nicotinic acid derivatives.

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

4,5-diaminopyridine-3-carboxylic acid

InChI

InChI=1S/C6H7N3O2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2H,7H2,(H2,8,9)(H,10,11)

InChI Key

NUDVXQSGOJCYKL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)N)N)C(=O)O

Origin of Product

United States

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